Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexane ring and an oxirane ring, with a methyl ester functional group attached to the cyclohexane ring. The presence of the isopropyl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the spiro compound. The reaction typically requires a photochemical reactor and a suitable light source to initiate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and light intensity, are carefully controlled to optimize the yield and purity of the product. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and other heterocyclic structures. Its unique spiro configuration makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to investigate biological pathways and enzyme activities. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities. Its spiro structure may contribute to the stability and bioavailability of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The spiro structure may also influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spiro compounds such as spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].
Spiro[cyclohexane-1,2’-oxirane]: Similar spiro structure but lacks the ester functional group.
Spiro[cyclopentane-1,2’-oxirane]: Similar spiro structure but with a different ring size and no ester group.
Uniqueness
The uniqueness of this compound lies in its combination of a spiro structure with an ester functional group and an isopropyl substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
IUPAC Name: this compound
Chemical Formula: C₉H₁₄O₃
Molecular Weight: 170.21 g/mol
CAS Number: Not specifically listed in the search results, but it can be referenced through its structural representation.
The biological activity of this compound primarily involves its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. Its spirocyclic structure can contribute to its unique binding properties and selectivity towards specific biological systems.
Biological Activities
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Antioxidant Activity
- Several studies have indicated that compounds with spiro structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
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Anticancer Potential
- Research has shown that derivatives of spiro compounds can inhibit cancer cell proliferation. For instance, studies on similar compounds have reported IC50 values indicating effective inhibition of specific cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations.
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Anti-inflammatory Effects
- Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was tested for its ability to induce apoptosis and inhibit cell growth.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 80 | 15 |
25 | 50 | 35 |
50 | 30 | 60 |
The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis, suggesting significant anticancer activity.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity using the DPPH radical scavenging assay:
Sample Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
The compound exhibited notable antioxidant activity, comparable to standard antioxidants such as ascorbic acid.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(8(11)12-3)9(13-10)5-4-6-9/h7H,4-6H2,1-3H3 |
InChI Key |
HRJGQZJDALXTNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C2(O1)CCC2)C(=O)OC |
Origin of Product |
United States |
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